5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxynicotinic acid
Description
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxynicotinic acid is a crystalline compound belonging to the family of nicotinic acid derivatives. It is known for its unique chemical structure, which includes a dimethylaminocarbonyl group attached to a phenyl ring, further connected to a hydroxynicotinic acid moiety.
Properties
IUPAC Name |
5-[4-(dimethylcarbamoyl)phenyl]-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-17(2)14(19)10-5-3-9(4-6-10)11-7-12(15(20)21)13(18)16-8-11/h3-8H,1-2H3,(H,16,18)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEJBXHDPLEPQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688062 | |
| Record name | 5-[4-(Dimethylcarbamoyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261956-68-6 | |
| Record name | 5-[4-(Dimethylcarbamoyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxynicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dimethylaminocarbonyl Group: This step involves the reaction of dimethylamine with a suitable precursor to form the dimethylaminocarbonyl group.
Attachment to the Phenyl Ring: The dimethylaminocarbonyl group is then attached to a phenyl ring through a coupling reaction.
Formation of the Hydroxynicotinic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. Key considerations include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxynicotinic acid has diverse applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of selective glucocorticoid receptor agonists and checkpoint kinase inhibitors.
Drug Discovery: The compound serves as a building block for developing new pharmaceuticals.
Material Science: It is utilized in the creation of advanced materials with specific properties.
Biochemical Research: The compound is employed in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxynicotinic acid involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylcarbamoyl)phenylboronic acid: Shares the dimethylaminocarbonyl group but differs in the boronic acid moiety.
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid: Similar structure but lacks the hydroxyl group on the nicotinic acid moiety.
Uniqueness
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxynicotinic acid is unique due to the presence of both the dimethylaminocarbonyl group and the hydroxynicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
